molecular formula C15H14ClNO4S B6412286 2-Chloro-5-(4-N,N-dimethylsulfamoylphenyl)benzoic acid CAS No. 1261915-84-7

2-Chloro-5-(4-N,N-dimethylsulfamoylphenyl)benzoic acid

Cat. No.: B6412286
CAS No.: 1261915-84-7
M. Wt: 339.8 g/mol
InChI Key: UUNDBXCLHVQDOJ-UHFFFAOYSA-N
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Description

2-Chloro-5-(4-N,N-dimethylsulfamoylphenyl)benzoic acid is an organic compound with a complex structure that includes a chloro group, a benzoic acid moiety, and a dimethylsulfamoylphenyl group

Properties

IUPAC Name

2-chloro-5-[4-(dimethylsulfamoyl)phenyl]benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14ClNO4S/c1-17(2)22(20,21)12-6-3-10(4-7-12)11-5-8-14(16)13(9-11)15(18)19/h3-9H,1-2H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUNDBXCLHVQDOJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)C1=CC=C(C=C1)C2=CC(=C(C=C2)Cl)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14ClNO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-5-(4-N,N-dimethylsulfamoylphenyl)benzoic acid typically involves multiple steps. One common method starts with the chlorination of a benzoic acid derivative, followed by the introduction of the dimethylsulfamoylphenyl group through a series of substitution reactions. The reaction conditions often require the use of catalysts and specific solvents to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors. These methods are designed to optimize the reaction conditions, such as temperature, pressure, and concentration of reactants, to achieve efficient and cost-effective production.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-5-(4-N,N-dimethylsulfamoylphenyl)benzoic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Nucleophiles like amines and thiols can be used to replace the chloro group.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce a variety of substituted benzoic acid derivatives.

Scientific Research Applications

2-Chloro-5-(4-N,N-dimethylsulfamoylphenyl)benzoic acid has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein binding.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the treatment of inflammatory diseases.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Chloro-5-(4-N,N-dimethylsulfamoylphenyl)benzoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or modulation of signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    2-Chloro-5-nitrobenzoic acid: Similar in structure but with a nitro group instead of the dimethylsulfamoylphenyl group.

    2-Chloro-5-methylbenzoic acid: Contains a methyl group instead of the dimethylsulfamoylphenyl group.

    2-Chloro-5-aminobenzoic acid: Features an amino group in place of the dimethylsulfamoylphenyl group.

Uniqueness

2-Chloro-5-(4-N,N-dimethylsulfamoylphenyl)benzoic acid is unique due to the presence of the dimethylsulfamoylphenyl group, which imparts specific chemical and biological properties. This makes it distinct from other similar compounds and valuable for specialized applications in research and industry.

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